molecular formula C14H20BrN3O2 B2886705 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one CAS No. 2380100-46-7

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one

Cat. No.: B2886705
CAS No.: 2380100-46-7
M. Wt: 342.237
InChI Key: WLOTUVKTFAQNGN-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylbutanone group

Preparation Methods

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one typically involves multiple steps. One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative. The final step involves the attachment of the methylbutanone group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, where nucleophiles such as amines or thiols can replace the bromine atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and nucleophiles (amines). Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The methylbutanone group may contribute to the compound’s overall lipophilicity, affecting its absorption and distribution within biological systems.

Comparison with Similar Compounds

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one can be compared with similar compounds such as:

    1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: The presence of fluorine can significantly alter the compound’s properties, including its metabolic stability and binding affinity.

    1-{4-[(5-Iodopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: Iodine substitution can enhance the compound’s ability to participate in radiolabeling studies for imaging applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-10(2)7-13(19)18-5-3-12(4-6-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOTUVKTFAQNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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